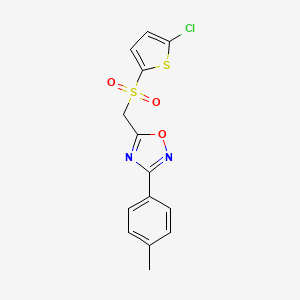

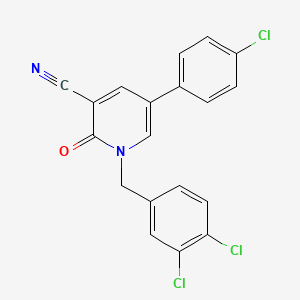

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Comprehensive Analysis of 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

The compound 5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which is known for its diverse biological activities. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are of significant interest in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the cyclization of hydrazides with various reagents to form the oxadiazole core. For instance, the synthesis of 1,3,4-oxadiazole derivatives can be achieved by treating hydrazides with carbon disulfide and potassium hydroxide, followed by alkylation with electrophiles . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives involves converting organic acids into esters, hydrazides, and subsequently to 1,3,4-oxadiazole-2-thiols, which are then reacted with suitable electrophiles to yield the final compounds .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is confirmed using various spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and mass spectrometry (EI-MS). These techniques provide information about the functional groups, the substitution pattern on the oxadiazole ring, and the molecular weight of the compounds .

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the thiol group in 1,3,4-oxadiazole derivatives can be substituted with different electrophiles to yield a variety of compounds with potential biological activities . The reactivity of these compounds can be further explored in the context of their antibacterial and antiviral properties, as well as their potential as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the oxadiazole ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. For instance, the degradation of oxadiazole derivatives in soil is affected by factors such as soil pH, temperature, and humidity, which can influence their environmental persistence and efficacy as pesticides .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 5-(2-Chloro-1-nitroalkyl)-3-phenyl- and 5-(2-chloro-1-nitroalkyl)-3-methyl-1,2,4-oxadiazoles have been synthesized and found to react with different nucleophiles, leading to various derivatives. These reactions underscore the compound's utility as a versatile intermediate for generating novel aza heterocycles with potential biological activity (Tyrkov, 2006).

Corrosion Inhibition

- Derivatives of 1,3,4-oxadiazole have been evaluated for their corrosion inhibition properties on mild steel in sulphuric acid. These studies reveal the potential of oxadiazole derivatives in protecting industrial materials against corrosion, highlighting their importance in materials science (Ammal, Prajila, & Joseph, 2018).

Anticancer Activity

- A specific 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole derivative has been identified as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. This discovery provides a foundation for the development of new anticancer agents targeting apoptosis pathways (Zhang et al., 2005).

Antimicrobial and Antitubercular Agents

- Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Their efficacy against various microbial strains, including Mycobacterium tuberculosis, suggests their potential as leads for developing new treatments for infectious diseases (Shingare et al., 2022).

Antibacterial Activity Against Plant Pathogens

- Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight and tobacco bacterial wilt. These compounds offer promising leads for agrochemical development aimed at controlling plant diseases (Xu et al., 2012; Shi et al., 2015).

Eigenschaften

IUPAC Name |

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S2/c1-9-2-4-10(5-3-9)14-16-12(20-17-14)8-22(18,19)13-7-6-11(15)21-13/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMPDLAVZWBFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

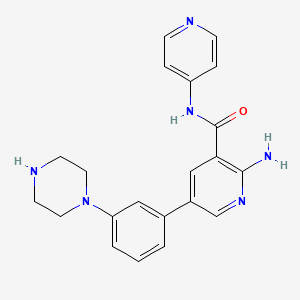

![(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2528645.png)

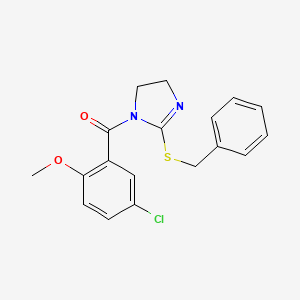

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)

![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2528655.png)

![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)

![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528659.png)

![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)

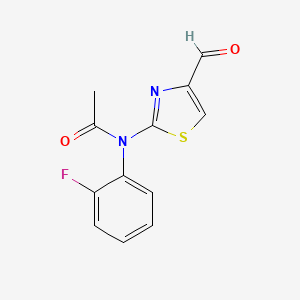

![N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2528663.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)